molecular formula C19H23NO2S B2884302 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034567-57-0

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2884302
CAS No.: 2034567-57-0
M. Wt: 329.46
InChI Key: GOLYHNNEUIQECX-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound with the molecular formula C19H23NO2S and a molecular weight of 329.46 g/mol. This compound is characterized by the presence of an isopropoxy group, a thiophene ring, and a cyclopentyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using a cyclopentanone derivative.

    Introduction of the thiophene ring: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.

    Attachment of the isopropoxy group: The isopropoxy group is introduced through an etherification reaction, typically using isopropyl alcohol and an appropriate base.

    Formation of the benzamide core: The final step involves the formation of the benzamide core through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide analogs: Compounds with similar structures but different substituents on the benzamide core or the thiophene ring.

    Other benzamide derivatives: Compounds with a benzamide core but different functional groups, such as 4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-propan-2-yloxy-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14(2)22-16-9-7-15(8-10-16)18(21)20-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLYHNNEUIQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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